Morclofone

Description

Structure

3D Structure

Properties

IUPAC Name |

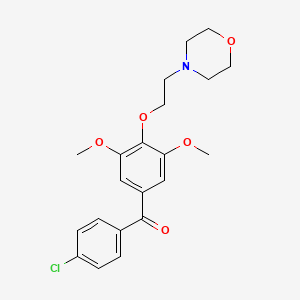

(4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClNO5/c1-25-18-13-16(20(24)15-3-5-17(22)6-4-15)14-19(26-2)21(18)28-12-9-23-7-10-27-11-8-23/h3-6,13-14H,7-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCJCEKJKGLBOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCCN2CCOCC2)OC)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31848-02-9 (hydrochloride) | |

| Record name | Morclofone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031848018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50185710 | |

| Record name | Morclofone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31848-01-8 | |

| Record name | Morclofone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31848-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morclofone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031848018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morclofone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13558 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Morclofone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morclofone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORCLOFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY62TIB872 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Morclofone's Proposed Mechanism of Action on TREK-1 Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morclofone, a clinically utilized antitussive agent, is primarily recognized for its antagonist activity at the sigma-1 receptor. However, an emerging, yet to be fully elucidated, mechanism of action involves the potential enhancement of currents through the two-pore domain potassium (K2P) channel, TREK-1 (KCNK2). This technical guide delves into the proposed interaction between this compound and TREK-1 channels. Given the nascent stage of this specific research area, this document will first establish a thorough understanding of TREK-1 channel pharmacology, utilizing data from well-characterized activators. Subsequently, it will outline a comprehensive experimental framework to rigorously investigate and quantify the putative effects of this compound on TREK-1 channel activity. This guide is intended to serve as a foundational resource for researchers aiming to explore this novel pharmacological avenue.

Introduction to TREK-1 (K2P2.1) Channels

The TWIK-related potassium (TREK-1) channel, a member of the K2P family, is a critical regulator of neuronal excitability. These channels conduct a "leak" or "background" potassium current that helps to establish and maintain the resting membrane potential of cells, thereby counteracting depolarizing stimuli. TREK-1 channels are expressed in various tissues, including the central and peripheral nervous systems, and are particularly abundant in vagal afferent neurons which are implicated in the cough reflex.

TREK-1 channels are polymodal, meaning their activity is modulated by a diverse range of physical and chemical stimuli, including:

-

Mechanical stretch: Activation by membrane stretch.

-

Temperature: Activated by heat.

-

Intracellular pH: Activated by acidosis.

-

Lipids: Modulated by polyunsaturated fatty acids and lysophospholipids.

-

Pharmacological agents: Activated and inhibited by a variety of small molecules.

The activation of TREK-1 channels leads to an efflux of potassium ions, hyperpolarizing the cell membrane and making it less likely to fire an action potential. This inhibitory effect on neuronal activity makes TREK-1 an attractive therapeutic target for conditions characterized by hyperexcitability, such as pain and epilepsy.

The Proposed Mechanism of this compound on TREK-1 Channels

The hypothetical signaling pathway for this compound's action on TREK-1 is depicted below.

Caption: Proposed signaling pathway of this compound's action on TREK-1 channels.

Quantitative Data for Known TREK-1 Activators

To provide a framework for evaluating the potential effects of this compound, the following table summarizes quantitative data for well-characterized TREK-1 activators.

| Compound | EC50 (µM) | Method | Cell Line/System | Reference |

| Riluzole | ~10-30 | Electrophysiology | COS-7 cells | (Duprat et al., 2000) |

| BL-1249 | 0.6 | Thallium Flux Assay | HEK293 cells | (Veale et al., 2014) |

| ML335 | 5.2 | Electrophysiology | HEK293 cells | (Lolicato et al., 2017) |

| ML402 | 5.9 | Electrophysiology | HEK293 cells | (Lolicato et al., 2017) |

| GI-530159 | 0.3 | 86Rb Efflux Assay | CHO cells | (Wright et al., 2017) |

Experimental Protocols for Investigating this compound's Effect on TREK-1

The following section details a comprehensive experimental workflow to investigate and quantify the proposed action of this compound on TREK-1 channels.

Heterologous Expression and Electrophysiological Recording

The primary method to assess the direct effect of a compound on an ion channel is through electrophysiological recordings in a heterologous expression system. This allows for the isolation of the channel of interest from other endogenous channels.

4.1.1. Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Detailed Methodology:

-

Oocyte Preparation:

-

Harvest and defolliculate oocytes from Xenopus laevis.

-

Microinject oocytes with cRNA encoding human TREK-1.

-

Incubate oocytes for 2-5 days at 18°C in ND96 solution to allow for channel expression.

-

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

Place a single oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply voltage steps or ramps to elicit TREK-1 currents and record baseline activity.

-

Perfuse the chamber with increasing concentrations of this compound and record the resulting changes in current.

-

Perform a washout step with the control solution to assess the reversibility of the effect.

-

-

Data Analysis:

-

Measure the peak current amplitude at a specific voltage (e.g., 0 mV) for each this compound concentration.

-

Normalize the current to the baseline current.

-

Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the EC50 and Hill coefficient.

-

Patch-Clamp Electrophysiology in Mammalian Cells

To confirm the findings in a mammalian system, patch-clamp experiments on a cell line stably or transiently expressing TREK-1 are essential.

4.2.1. Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for Whole-Cell Patch-Clamp experiments.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293, CHO) in appropriate media.

-

Transfect the cells with a plasmid containing the cDNA for human TREK-1 and a fluorescent marker (e.g., GFP) to identify transfected cells.

-

Allow 24-48 hours for channel expression.

-

-

Whole-Cell Patch-Clamp Recording:

-

Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Identify a transfected cell and form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline TREK-1 currents using appropriate voltage protocols.

-

Apply this compound via a perfusion system and record the changes in current.

-

-

Data Analysis:

-

Measure the current amplitude and normalize it to the cell capacitance to obtain current density (pA/pF).

-

Compare the current density before and after this compound application using appropriate statistical tests.

-

Conclusion

The potential modulation of TREK-1 channels by this compound represents an intriguing and underexplored area of pharmacology. While its primary antitussive action is linked to the sigma-1 receptor, a contribution from the hyperpolarizing effect of TREK-1 activation in vagal afferent neurons is plausible and warrants further investigation. This guide provides the foundational knowledge of TREK-1 pharmacology and a detailed experimental roadmap for researchers to systematically evaluate the proposed mechanism of action of this compound on these critical ion channels. The successful validation and quantification of this interaction could open new avenues for the development of more targeted antitussive therapies and expand our understanding of the physiological roles of TREK-1 channels.

Morclofone and the Sigma-1 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Morclofone is a centrally acting cough suppressant. While its mechanism of action is primarily understood in the context of antitussive effects, its interaction with various receptor systems is not extensively detailed in publicly available research. This technical guide addresses the specific query of this compound's binding affinity for the sigma-1 receptor (σ1R). Following a comprehensive literature search, no specific quantitative binding data (e.g., Ki, IC50, or Kd values) for this compound at the sigma-1 receptor has been identified.

Therefore, this guide provides a detailed overview of the sigma-1 receptor, including its signaling pathways and the standardized experimental protocols used to determine ligand binding affinity. This information is critical for any researcher or drug development professional seeking to investigate the potential interaction of this compound or other novel compounds with this versatile receptor.

The Sigma-1 Receptor (σ1R)

The sigma-1 receptor is a unique, ligand-operated intracellular chaperone protein primarily located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM). It is distinct from classical G protein-coupled or ionotropic receptors and shares no sequence homology with other mammalian proteins. The σ1R plays a crucial role in cellular stress responses and the modulation of various signaling pathways.

The receptor is implicated in a wide range of physiological and pathological processes, including:

-

Neuroprotection

-

Cognition and memory

-

Mood regulation

-

Pain perception

-

Cancer cell proliferation

Given its involvement in numerous disease states, the σ1R is a promising therapeutic target for conditions such as neurodegenerative diseases, depression, neuropathic pain, and certain cancers.

Sigma-1 Receptor Ligand Binding Affinity: Representative Data

To provide a framework for understanding the type of quantitative data that would be determined for a compound like this compound, the following table summarizes the binding affinities of several well-characterized sigma-1 receptor ligands.

| Ligand | Type | Radioligand Used for Assay | Tissue/Cell Line | Ki (nM) | IC50 (nM) |

| (+)-Pentazocine | Agonist | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 4.8 ± 0.4 | - |

| Haloperidol | Antagonist | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 5.2 ± 1.3 | 4.5 |

| Fluvoxamine | Agonist (SSRI) | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 31 ± 3 | - |

| Cutamesine (SA4503) | Agonist | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 5.5 ± 1.1 | 17.4 |

| Donepezil | Agonist (AChEI) | - | - | 14.6 | - |

Data compiled from various sources. Ki and IC50 values can vary based on experimental conditions.

Experimental Protocol: Radioligand Competition Binding Assay for Sigma-1 Receptor

The following is a generalized but detailed protocol for a radioligand competition binding assay, a standard method to determine the binding affinity of a test compound (like this compound) for the sigma-1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the sigma-1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Tissue Preparation: Guinea pig brain or liver homogenates are commonly used due to their high density of sigma-1 receptors. Alternatively, cell lines expressing the sigma-1 receptor (e.g., HEK293T) can be used.

-

Radioligand: --INVALID-LINK---pentazocine is a selective and commonly used radioligand for the sigma-1 receptor.

-

Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known sigma-1 receptor ligand, such as unlabeled haloperidol (10 µM), is used to determine non-specific binding.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B) are required to separate bound from unbound radioligand.

-

Scintillation Counter: For quantifying the radioactivity on the filters.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the test compound (this compound).

-

Controls:

-

Total Binding: Wells containing only the radioligand and membrane preparation.

-

Non-specific Binding: Wells containing the radioligand, membrane preparation, and a high concentration of an unlabeled ligand (e.g., haloperidol).

-

-

Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at room temperature (e.g., 25°C) for a specified time (e.g., 120 minutes) to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound's concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand competition binding assay.

Sigma-1 Receptor Signaling Pathways

The sigma-1 receptor, upon ligand binding, translocates from its position at the MAM to other subcellular locations, where it interacts with and modulates the function of various "client" proteins, including ion channels and other receptors. This chaperone activity is central to its signaling function.

Key Signaling Events:

-

Calcium Homeostasis: The σ1R interacts with the inositol 1,4,5-trisphosphate receptor (IP3R) at the MAM, stabilizing it and ensuring proper calcium flux from the ER to the mitochondria. This is vital for cellular bioenergetics and preventing ER stress.

-

Ion Channel Modulation: The σ1R can directly interact with and modulate the activity of several ion channels, including voltage-gated K+, Na+, and Ca2+ channels, as well as NMDA receptors. This modulation can impact neuronal excitability and synaptic plasticity.

-

ER Stress Response: Under conditions of cellular stress, the σ1R dissociates from its binding partner, the chaperone BiP (Binding immunoglobulin Protein), allowing both proteins to participate in mitigating the unfolded protein response (UPR) and promoting cell survival.

-

Neurotrophic Factor Signaling: Activation of the σ1R has been shown to potentiate the signaling of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), contributing to its neuroprotective effects.

Caption: Simplified signaling pathway of the sigma-1 receptor.

Conclusion and Future Directions

While there is currently no published data on the binding affinity of this compound for the sigma-1 receptor, the receptor's role in a multitude of CNS functions makes it a compelling target for investigation. The experimental protocols and signaling pathways detailed in this guide provide the necessary foundation for researchers to explore this potential interaction.

Future studies should aim to:

-

Determine the binding affinity of this compound for the sigma-1 receptor using the standardized radioligand competition assays described.

-

Characterize the functional activity of this compound at the sigma-1 receptor to determine if it acts as an agonist, antagonist, or allosteric modulator.

-

Investigate the downstream cellular effects of any this compound-sigma-1 receptor interaction to understand its potential physiological relevance.

Such research would not only clarify the pharmacological profile of this compound but could also uncover novel therapeutic applications for this and related compounds.

Technical Guide: Chemical Synthesis of (4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed chemical synthesis for the compound (4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone. The synthesis is based on established chemical transformations, including Friedel-Crafts acylation and Williamson ether synthesis. This document also explores the potential biological relevance of this compound by examining the activity of structurally similar molecules and proposes a hypothetical signaling pathway that may be modulated by this class of compounds.

Proposed Synthetic Pathway

The proposed synthesis of (4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone is a two-step process. The first step involves the synthesis of an intermediate, (4-chlorophenyl)(4-hydroxy-3,5-dimethoxyphenyl)methanone, via a Friedel-Crafts acylation reaction. The second step is the etherification of this intermediate with 4-(2-chloroethyl)morpholine to yield the final product.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of (4-chlorophenyl)(4-hydroxy-3,5-dimethoxyphenyl)methanone

This procedure is adapted from established Friedel-Crafts acylation and demethylation protocols.[1]

Materials:

-

1,3,5-Trimethoxybenzene

-

4-Chlorobenzoyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.2 equivalents) in dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in dichloromethane dropwise to the stirred suspension over 20 minutes, maintaining the temperature below 5°C.

-

Following the addition, add a solution of 1,3,5-trimethoxybenzene (1.0 equivalent) in dichloromethane dropwise over 30 minutes, keeping the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

For demethylation, add an additional portion of aluminum chloride (1.5 equivalents) and heat the mixture to reflux for 4 hours.[1]

-

Cool the reaction mixture and carefully pour it into a beaker containing crushed ice and 1 M HCl to quench the reaction.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone

This procedure is based on the Williamson ether synthesis.[2]

Materials:

-

(4-chlorophenyl)(4-hydroxy-3,5-dimethoxyphenyl)methanone

-

4-(2-Chloroethyl)morpholine hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Deionized water

-

Ethyl acetate

Procedure:

-

To a solution of (4-chlorophenyl)(4-hydroxy-3,5-dimethoxyphenyl)methanone (1.0 equivalent) in acetone, add potassium carbonate (3.0 equivalents) and 4-(2-chloroethyl)morpholine hydrochloride (1.2 equivalents).

-

Heat the reaction mixture to reflux and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. Please note that yields are estimated based on similar reactions reported in the literature and may vary.

| Step | Reactants | Reagents | Solvent | Estimated Yield (%) |

| 1 | 1,3,5-Trimethoxybenzene, 4-Chlorobenzoyl chloride | Anhydrous AlCl₃ | Dichloromethane | 60-70[1] |

| 2 | (4-chlorophenyl)(4-hydroxy-3,5-dimethoxyphenyl)methanone, 4-(2-Chloroethyl)morpholine | K₂CO₃ | Acetone | 70-80 |

Potential Biological Activity and Signaling Pathway

Benzophenone derivatives have been reported to exhibit a range of biological activities, including anticancer and kinase inhibitory effects.[3][4][5] Specifically, some analogs have shown inhibitory activity against kinases such as AKT (also known as Protein Kinase B).[6][7] The PI3K/AKT signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[8][9][10]

Based on the structural similarity of the target molecule to known kinase inhibitors, it is hypothesized that (4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone could potentially act as an inhibitor of the PI3K/AKT pathway.

References

- 1. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 10. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

Morclofone Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Non-Opioid Antitussive Agent

Morclofone, a non-opioid antitussive agent, presents a compelling scaffold for the development of novel respiratory therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, offering insights for researchers, scientists, and drug development professionals. While extensive SAR studies on this compound are not widely published, this document synthesizes available information on its mechanism of action and the chemical nature of its core structures to propose a framework for future drug discovery efforts.

Introduction to this compound

This compound is chemically classified as a benzophenone derivative, specifically (4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone.[1][2] It has been used clinically as a cough suppressant.[3][4] Its non-opioid nature makes it an attractive candidate for development, avoiding the adverse side effects associated with opioid-based antitussives.

Proposed Mechanism of Action

The primary proposed mechanism of action for this compound's antitussive effect is the enhancement of TREK-1 (TWIK-related potassium channel 1) potassium channel currents.[1] TREK-1 channels are two-pore domain potassium channels that play a crucial role in regulating neuronal excitability. By activating these channels, this compound is thought to stabilize the neuronal membranes of vagal afferents, thereby reducing the cough reflex.

Signaling Pathway

The activation of TREK-1 channels by this compound leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarized state makes the neuron less likely to fire an action potential in response to stimuli that would normally trigger the cough reflex.

Core Structural Features and Their Significance

The this compound molecule can be dissected into two key structural components: the benzophenone core and the morpholine moiety. Understanding the contribution of each is fundamental to designing new analogs with improved properties.

-

Benzophenone Core: This rigid scaffold provides the fundamental framework of the molecule. Modifications to the phenyl rings, such as the position and nature of substituents, can significantly impact binding affinity and selectivity for the target receptor. The chlorine atom on one of the phenyl rings and the methoxy groups on the other are key features that likely influence the electronic and steric properties of the molecule.

-

Morpholine Moiety: The morpholine ring is a common feature in many centrally acting drugs. Its inclusion in the this compound structure imparts several favorable properties, including improved aqueous solubility and metabolic stability. The basic nitrogen atom of the morpholine ring is a critical site for salt formation, which can enhance the drug's bioavailability.

Structure-Activity Relationship (SAR) Studies: A Conceptual Framework

In the absence of published empirical data, a conceptual SAR framework for this compound can be proposed based on established medicinal chemistry principles. The following sections outline hypothetical modifications and their potential impact on antitussive activity.

Experimental Workflow for SAR Studies

A typical experimental workflow to investigate the SAR of this compound would involve the synthesis of analogs followed by a series of in vitro and in vivo assays.

Hypothetical Analog Design and Expected Outcomes

The following table summarizes potential modifications to the this compound structure and their hypothetical effects on its activity. This serves as a starting point for a systematic SAR investigation.

| Modification Site | Proposed Modification | Rationale | Expected Outcome on Antitussive Activity |

| Benzophenone Core | |||

| 4'-Chloro Substituent | Replace with F, Br, I, CH3, OCH3 | Explore the influence of electronic and steric effects on binding. | Potency may vary. A more electron-withdrawing group might enhance activity. |

| Remove the substituent | Determine the necessity of a substituent at this position. | Likely a decrease in activity. | |

| 3,5-Dimethoxy Substituents | Vary the position of methoxy groups (e.g., 2,5- or 3,4-) | Investigate the importance of the substitution pattern for receptor interaction. | Changes in potency and selectivity are expected. |

| Replace with other alkoxy groups (e.g., ethoxy, propoxy) | Assess the impact of steric bulk. | Larger groups may decrease activity due to steric hindrance. | |

| Morpholine Moiety | |||

| Morpholine Ring | Replace with other heterocyclic rings (e.g., piperidine, piperazine) | Evaluate the role of the oxygen atom and the second nitrogen atom (in piperazine) on activity and physicochemical properties. | Altered solubility, metabolic stability, and potentially off-target effects. |

| Ethoxy Linker | Vary the length of the alkyl chain (e.g., propoxy, butoxy) | Determine the optimal distance between the benzophenone core and the morpholine ring. | An optimal chain length for maximal activity is expected. |

| Introduce branching on the linker | Assess the impact of conformational rigidity. | Increased rigidity may enhance or decrease activity depending on the preferred binding conformation. |

Detailed Experimental Protocols (Generalized)

While specific protocols for this compound are not available, the following are generalized methodologies for key experiments in an SAR study of a TREK-1 channel modulator.

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound analogs on TREK-1 channel currents.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TREK-1 channel are cultured under standard conditions.

-

Cell Preparation: Cells are plated onto glass coverslips 24-48 hours before the experiment.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

The internal pipette solution contains (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, and 3 ATP, adjusted to pH 7.2.

-

Cells are held at a holding potential of -80 mV.

-

Currents are elicited by voltage steps from -100 mV to +60 mV in 20 mV increments.

-

-

Compound Application: this compound analogs are dissolved in an appropriate solvent and diluted in the external solution to the desired final concentrations. The solutions are perfused over the cells.

-

Data Analysis: The current amplitude at a specific voltage (e.g., +40 mV) is measured before and after compound application. Dose-response curves are generated to determine the EC50 values for each analog.

In Vivo: Citric Acid-Induced Cough Model in Guinea Pigs

Objective: To evaluate the antitussive efficacy of this compound analogs in a preclinical model.

Methodology:

-

Animals: Male Dunkin-Hartley guinea pigs are used.

-

Acclimatization: Animals are acclimatized to the experimental conditions for several days before the study.

-

Drug Administration: this compound analogs or vehicle are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

-

Cough Induction:

-

At a predetermined time after drug administration, each animal is placed in a whole-body plethysmograph.

-

An aerosol of citric acid solution (e.g., 0.3 M) is delivered into the chamber for a fixed duration (e.g., 5 minutes) to induce coughing.

-

-

Cough Measurement: The number of coughs is recorded by a trained observer and/or a specialized software that analyzes the pressure changes within the plethysmograph.

-

Data Analysis: The percentage inhibition of the cough response is calculated for each dose of each analog compared to the vehicle control group. Dose-response curves are constructed to determine the ED50 for each compound.

Conclusion

While the publicly available data on the structure-activity relationship of this compound is limited, this guide provides a foundational framework for future research. By systematically modifying the benzophenone core and the morpholine moiety, and evaluating the resulting analogs in robust in vitro and in vivo assays, it is possible to elucidate the key structural determinants of antitussive activity. Such studies will be instrumental in the design of next-generation non-opioid cough suppressants with improved efficacy and safety profiles. The proposed mechanism of action via TREK-1 channel modulation offers a promising and specific target for rational drug design.

References

- 1. This compound | C21H24ClNO5 | CID 35949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and preliminary pharmacological evaluation of asymmetric chloroquine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Efficacy of morclofon, an new synthetic antitussive agent, in geriatric patients. Results of a double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Morclofone: A Review of Available Data

This technical guide aims to summarize the currently accessible information on Morclofone and to highlight the gaps in our understanding of its in vivo behavior. Due to the limited data, it is not possible to provide a complete pharmacokinetic profile, detailed experimental protocols for its analysis, or a comprehensive map of its metabolic pathways at this time.

General Information

This compound is a non-opioid cough suppressant. Chemically, it is identified as (4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone. It has been marketed under trade names such as Plausitin. While its clinical use as an antitussive is documented, the underlying pharmacokinetic properties that govern its efficacy and safety profile remain largely unpublished.

In Vivo Pharmacokinetics: An Overview of the Data Gap

A thorough search of scientific databases for in vivo pharmacokinetic studies on this compound in humans or animal models has not yielded specific quantitative data. Key pharmacokinetic parameters that are crucial for understanding the disposition of a drug in the body, such as:

-

Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the blood after administration.

-

Time to Maximum Plasma Concentration (Tmax): The time it takes to reach Cmax.

-

Area Under the Curve (AUC): A measure of the total drug exposure over time.

-

Elimination Half-life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.

-

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

Clearance (CL): The rate at which a drug is removed from the body.

are not publicly available. Without this information, a detailed understanding of the absorption rate, extent of distribution to various tissues, and the speed of elimination of this compound from the body cannot be established.

Metabolism

The biotransformation of this compound, including the identification of its major metabolites and the enzymatic pathways responsible for its breakdown, has not been described in the available literature. Understanding the metabolism of a drug is critical for several reasons:

-

Identification of Active Metabolites: Some drugs are converted into metabolites that also have pharmacological activity.

-

Prediction of Drug-Drug Interactions: Knowledge of the enzymes involved in metabolism (e.g., cytochrome P450 isoenzymes) can help predict potential interactions with other co-administered drugs.

-

Understanding Toxicity: Some adverse effects of drugs can be attributed to the formation of toxic metabolites.

The absence of metabolism studies for this compound represents a significant gap in its pharmacological profile.

Experimental Protocols

Detailed experimental protocols for the in vivo study of this compound are not available. A typical pharmacokinetic study would involve the following steps, for which specific details for this compound are lacking:

Experimental Workflow for a Hypothetical Pharmacokinetic Study of this compound

Caption: A generalized workflow for a pharmacokinetic study.

Conclusion

The current body of publicly available scientific literature does not contain sufficient data to construct an in-depth technical guide on the pharmacokinetics and metabolism of this compound in vivo. Key quantitative data, detailed experimental methodologies, and metabolic pathway information are absent. Further research and publication of such data are necessary to fully characterize the ADME profile of this antitussive agent. For researchers, scientists, and drug development professionals, this highlights a significant knowledge gap for a compound with documented clinical use.

Morclofone (CAS 31848-01-8): A Technical Whitepaper for Drug Development Professionals

For Research Use Only. Not for human or veterinary use.

Abstract

Morclofone, a non-opioid antitussive agent, has been a subject of pharmacological interest for its potential to suppress cough without the adverse effects associated with traditional opioid-based therapies. This technical guide provides an in-depth overview of this compound, with a focus on its core pharmacology, mechanism of action, and available clinical insights, tailored for researchers, scientists, and drug development professionals. This document synthesizes the current understanding of this compound, presenting available data in a structured format to facilitate further research and development.

Introduction

This compound, with the CAS number 31848-01-8, is chemically identified as (4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone.[1] It belongs to the benzophenone class of compounds.[2] Primarily investigated for its cough suppressant properties, this compound represents a distinct pharmacological approach to managing cough.[1] This whitepaper aims to consolidate the existing scientific knowledge on this compound to serve as a comprehensive resource for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 31848-01-8 | [1] |

| Molecular Formula | C₂₁H₂₄ClNO₅ | [1] |

| Molecular Weight | 405.88 g/mol | [1] |

| IUPAC Name | (4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone | [1] |

| Synonyms | Morclofon, Plausitin | [2] |

| Chemical Class | Benzophenone | [2] |

Synthesis

A plausible synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: General Friedel-Crafts Acylation

-

Reaction Setup: A solution of the appropriately substituted benzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Catalyst Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride, is added portion-wise to the cooled solution.

-

Substrate Addition: The dimethoxy-hydroxy-benzene derivative, dissolved in an anhydrous solvent, is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature and monitored for completion using an appropriate analytical technique (e.g., thin-layer chromatography).

-

Work-up: Upon completion, the reaction is quenched by carefully pouring it onto a mixture of ice and hydrochloric acid. The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

-

Purification: The crude product is then purified using techniques such as column chromatography or recrystallization to yield the pure benzophenone intermediate.

Experimental Protocol: General Williamson Ether Synthesis

-

Reaction Setup: The benzophenone intermediate is dissolved in a polar aprotic solvent (e.g., acetone, DMF) in a reaction vessel.

-

Base Addition: A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the phenolic hydroxyl group.

-

Alkylating Agent Addition: The 2-morpholinoethyl halide is added to the reaction mixture.

-

Reaction Monitoring: The reaction is heated and monitored for completion.

-

Work-up: After the reaction is complete, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The final product, this compound, is purified by column chromatography or recrystallization.

Pharmacology and Mechanism of Action

This compound's primary pharmacological effect is its antitussive (cough suppressant) activity.[1] The proposed mechanism of action centers on its ability to modulate the activity of the two-pore domain potassium (K2P) channel, TREK-1.

Signaling Pathway

The activation of TREK-1 channels by this compound is believed to be the key event in its mechanism of action. This leads to a hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability. In the context of the cough reflex, this would stabilize the vagal afferent neurons that initiate the cough response.

Caption: Proposed signaling pathway for this compound's antitussive effect.

Experimental Protocol: Patch-Clamp Electrophysiology for TREK-1 Channel Modulation

While specific electrophysiological data for this compound is not publicly available, a general protocol for assessing the effect of a compound on TREK-1 channels using patch-clamp electrophysiology is as follows:

-

Cell Culture: A stable cell line expressing human TREK-1 channels (e.g., HEK293 or CHO cells) is cultured under standard conditions.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Solutions: The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular (pipette) solution typically contains (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2.

-

Experimental Procedure:

-

A baseline TREK-1 current is recorded by applying a voltage ramp or step protocol.

-

This compound, at various concentrations, is perfused into the recording chamber.

-

The effect of this compound on the TREK-1 current is recorded and quantified. This includes measuring changes in current amplitude, current-voltage relationship, and channel kinetics.

-

Positive controls, such as the known TREK-1 activator arachidonic acid, can be used to validate the experimental setup.

-

-

Data Analysis: The recorded currents are analyzed to determine the dose-response relationship of this compound on TREK-1 channels, including the EC₅₀ value.

Clinical Studies

Information on clinical trials of this compound is limited. A double-blind study conducted in 1983 investigated the efficacy of this compound as an antitussive agent in geriatric patients.[4] However, the quantitative results and detailed methodology of this study are not readily accessible in publicly available literature. Therefore, a comprehensive table of clinical trial data cannot be provided at this time. Further investigation into historical clinical trial databases and publications may be necessary to obtain this information.

Preclinical Toxicology

Detailed preclinical toxicology data for this compound is not extensively reported in the public domain. Standard preclinical toxicology assessments for a new chemical entity would typically include studies on:

-

Acute, sub-chronic, and chronic toxicity: To determine the general toxicity profile and identify target organs.

-

Genotoxicity: To assess the potential for mutagenicity and carcinogenicity.

-

Safety pharmacology: To evaluate the effects on vital functions (cardiovascular, respiratory, and central nervous systems).

-

Reproductive and developmental toxicity: To assess the potential effects on fertility and fetal development.

Conclusion and Future Directions

This compound presents an interesting, non-opioid approach to cough suppression through the modulation of TREK-1 potassium channels. While the foundational pharmacology and a plausible synthetic route have been outlined, a significant lack of detailed, publicly available data on its electrophysiological effects, comprehensive clinical efficacy and safety, and preclinical toxicology remains.

For drug development professionals, the following areas warrant further investigation:

-

Quantitative in vitro pharmacology: Detailed patch-clamp studies are essential to fully characterize the interaction of this compound with TREK-1 and other related ion channels.

-

Optimization of Synthesis: Development of a scalable and efficient synthesis process is crucial for any further development.

-

Comprehensive Preclinical Evaluation: A full suite of preclinical toxicology and safety pharmacology studies would be required to support any potential clinical development.

-

Modern Clinical Trials: Well-designed, placebo-controlled clinical trials with clear endpoints are needed to definitively establish the efficacy and safety of this compound as an antitussive agent.

This technical guide provides a framework for understanding this compound based on the currently available information. Further dedicated research is necessary to fully elucidate its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C21H24ClNO5 | CID 35949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Hydrochloride|CAS 31848-02-9| [benchchem.com]

- 4. [Efficacy of morclofon, an new synthetic antitussive agent, in geriatric patients. Results of a double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuropharmacological Properties of Morpholine-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuropharmacological properties of morpholine-containing compounds. The morpholine ring is recognized as a "privileged scaffold" in central nervous system (CNS) drug discovery due to its advantageous physicochemical properties, which contribute to improved blood-brain barrier permeability, metabolic stability, and aqueous solubility.[1][2][3] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in neuropharmacology and medicinal chemistry.

Data Presentation: In Vitro Activities of Morpholine-Containing Compounds

The following tables summarize the in vitro inhibitory and binding activities of various morpholine-containing compounds against key CNS targets.

Table 1: Inhibitory Activity of Morpholine-Based Chalcones against Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) [1][4]

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | AChE IC50 (µM) |

| MO1 | >40 | 0.030 | 16.1 |

| MO2 | >40 | 0.70 | >40 |

| MO3 | >40 | 1.01 | >40 |

| MO4 | 25.8 | 0.33 | 28.42 |

| MO5 | >40 | 1.31 | 6.1 |

| MO6 | 8.7 | 0.64 | >40 |

| MO7 | 7.1 | 0.25 | >40 |

| MO9 | >40 | 0.36 | 12.01 |

| C6 | 8.45 | - | - |

| C14 | 7.91 | - | - |

Data for compounds MO1-MO9 from[1][4]. Data for compounds C6 and C14 from[2].

Table 2: Inhibitory Activity of Morpholine-Containing PI3K Inhibitors [5][6]

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |

| ZSTK474 (1) | 5.0 | 20.8 | 38.3 | 3.9 |

| 6a | 9.9 | 104 | 95.8 | 9.75 |

| 6b | 3.7 | 104 | 14.6 | 9.75 |

| 17e | 88.5 | 192.8 | >10,000 | 55.6 |

| 17p | 32.4 | 79.3 | >10,000 | 15.4 |

Data for ZSTK474, 6a, and 6b from[5]. Data for 17e and 17p from[6].

Table 3: Binding Affinity of Chiral Alkoxymethyl Morpholine Analogs for the Dopamine D4 Receptor [7]

| Compound | Dopamine D4 Receptor Ki (nM) |

| ML398 | 36 |

| 4a | 42 |

| 4b | 12.3 |

| 4d | 17.8 |

| 4e | 310 |

| 5k | 10.4 |

| 5l | 13.1 |

| 5m | 10.8 |

| 5n | 10.1 |

Data from[7].

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of the neuropharmacological properties of morpholine-containing compounds.

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol is adapted from methodologies used to determine the binding affinity of novel ligands to the dopamine D4 receptor.[7]

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the dopamine D4 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D4 receptor.

-

[³H]-Spiperone (radioligand).

-

Test compounds (morpholine derivatives).

-

Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-D4 cells to confluence, harvest, and centrifuge.

-

Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

-

Centrifuge the homogenate at 4°C and resuspend the membrane pellet in binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer with or without a competing non-radiolabeled ligand (for determination of non-specific binding, e.g., haloperidol).

-

50 µL of various concentrations of the test compound.

-

50 µL of [³H]-Spiperone at a fixed concentration (e.g., near its Kd).

-

100 µL of the membrane preparation.

-

-

Incubate the plate at room temperature for 90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound from the competition binding curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

In Vitro PI3K Enzyme Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of morpholine-containing compounds against PI3K isoforms.[8]

Objective: To determine the IC50 values of test compounds against purified PI3K isoforms (α, β, γ, δ).

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ).

-

Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate.

-

Test compounds (morpholine derivatives).

-

ATP.

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% CHAPS).

-

ADP-Glo™ Kinase Assay kit (or similar).

-

384-well plates.

-

Plate reader capable of measuring luminescence.

Procedure:

-

Assay Setup:

-

Add kinase assay buffer, the specific PI3K isoform, and the test compound at various concentrations to the wells of a 384-well plate.

-

Incubate for 15 minutes at room temperature.

-

-

Reaction Initiation:

-

Add a mixture of PIP2 and ATP to each well to start the kinase reaction.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Add ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the test compound concentration.

-

Determine the IC50 values using a non-linear regression fit.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the neuropharmacological assessment of morpholine-containing compounds.

PI3K/AKT/mTOR Signaling Pathway

This pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target for morpholine-containing anticancer agents.[9][10]

Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of morpholine-based PI3K inhibitors.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

This diagram outlines the general workflow for determining the IC50 of a compound against a specific enzyme.

Caption: A generalized workflow for determining the IC50 value of a morpholine-containing compound in an in vitro enzyme inhibition assay.

Logical Relationship of Morpholine in CNS Drug Action

This diagram illustrates the multifaceted roles the morpholine scaffold can play in the pharmacological activity of CNS-active compounds.[11][12]

Caption: The diverse roles of the morpholine moiety in enhancing the neuropharmacological properties of CNS drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Morclofone as a Potential Neuroprotective Agent: A Theoretical and Structural Analogue-Based Assessment

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document explores the potential neuroprotective properties of morclofone based on its chemical structure and the known mechanisms of structurally related compounds. To date, there is a lack of direct preclinical or clinical studies investigating this compound for neuroprotection. The experimental protocols and quantitative data presented herein are hypothetical and intended to serve as a framework for future research.

Executive Summary

This compound, a centrally acting non-narcotic antitussive, presents a compelling yet unexplored profile for neuroprotective applications.[1] Its chemical architecture, featuring a benzophenone core and a morpholine ring, is common to compounds with established activity within the central nervous system (CNS).[2] The morpholine moiety, in particular, is a well-recognized scaffold in neuropharmacology, frequently found in molecules that interact with key targets in neurodegenerative pathways, such as glutamate receptors and cholinesterases.[2] This whitepaper posits that this compound's structural attributes warrant investigation into its potential neuroprotective efficacy. We will delineate the theoretical mechanisms of action, propose detailed experimental protocols for its evaluation, and present hypothetical data and signaling pathways to guide future research and development in this novel area.

Introduction

This compound is a known antitussive agent used in some European countries for the treatment of non-productive cough, primarily in pediatric patients.[1] Chemically, it is (4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone.[3] While its clinical application has been limited to cough suppression, its molecular structure suggests a potential for broader neurological effects. The presence of a morpholine ring is of significant interest, as this heterocycle is a key component of many CNS-active drugs.[2] This structural feature raises the hypothesis that this compound could modulate neurological pathways relevant to neuroprotection. This document aims to build a scientific case for the investigation of this compound as a neuroprotective agent by exploring its theoretical mechanisms, proposing rigorous experimental validation, and visualizing its potential molecular interactions.

Theoretical Neuroprotective Mechanisms of this compound

The neuroprotective potential of this compound can be hypothesized based on two primary aspects of its structure: the morpholine moiety and the benzophenone core.

Modulation of Glutamatergic Neurotransmission

The morpholine ring is present in various compounds known to interact with glutamate receptors.[2] Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a common pathway in neuronal death associated with stroke, traumatic brain injury, and neurodegenerative diseases. Antagonism of these receptors is a key neuroprotective strategy.

-

Proposed Mechanism: this compound may act as a non-competitive antagonist at the NMDA receptor, potentially by binding to a modulatory site. This would reduce excessive calcium influx into neurons, thereby preventing the activation of downstream apoptotic cascades.

Cholinesterase Inhibition

The morpholine scaffold is also found in cholinesterase inhibitors. By inhibiting the breakdown of acetylcholine, these agents can enhance cholinergic neurotransmission, a strategy used in the treatment of Alzheimer's disease. Beyond symptomatic relief, some cholinesterase inhibitors have been shown to have disease-modifying effects, including the reduction of amyloid-beta plaque formation and neuroinflammation.

-

Proposed Mechanism: this compound could exhibit inhibitory activity against acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), leading to increased acetylcholine levels in the synaptic cleft and potentially exerting neuroprotective effects through the activation of pro-survival signaling pathways.

Antioxidant and Anti-inflammatory Activity

The benzophenone core of this compound, a diaryl ketone, could contribute to neuroprotection through antioxidant and anti-inflammatory effects. Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative disorders.[4][5]

-

Proposed Mechanism: The phenolic nature of the this compound structure may allow it to scavenge reactive oxygen species (ROS). Furthermore, it could potentially modulate inflammatory signaling pathways in microglia and astrocytes, reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Proposed Experimental Protocols for Validation

To investigate the hypothetical neuroprotective effects of this compound, a systematic experimental approach is required. The following protocols are proposed as a starting point for in vitro and in vivo evaluation.

In Vitro Neuroprotection Assays

-

Objective: To determine if this compound can protect cultured neuronal cells from various neurotoxic insults.

-

Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons.

-

Methodology:

-

Cell Culture: Culture cells to 80% confluency in appropriate media.

-

Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.

-

Induction of Neurotoxicity: Induce neuronal damage by exposing the cells to one of the following neurotoxins for 24 hours:

-

Glutamate (10 mM) to model excitotoxicity.

-

Hydrogen peroxide (H₂O₂) (100 µM) to model oxidative stress.

-

Lipopolysaccharide (LPS) (1 µg/mL) to induce neuroinflammation in co-cultures with microglia.

-

-

Assessment of Neuroprotection:

-

Cell Viability: Measure cell viability using the MTT assay.

-

Oxidative Stress: Quantify intracellular ROS levels using a fluorescent probe like DCFDA.

-

Apoptosis: Measure caspase-3 activity using a colorimetric or fluorometric assay.

-

Inflammation: In co-cultures, measure the levels of TNF-α and IL-6 in the culture supernatant using ELISA.

-

-

-

Controls: Include a vehicle control, a neurotoxin-only control, and a positive control (e.g., a known neuroprotective agent like N-acetylcysteine).

In Vivo Efficacy in a Model of Neurodegeneration

-

Objective: To assess the neuroprotective effects of this compound in a relevant animal model.

-

Animal Model: C57BL/6 mice.

-

Methodology:

-

Induction of Neurodegeneration: Induce Parkinson's-like pathology by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) via intraperitoneal injection.

-

Drug Administration: Administer this compound (e.g., 10, 20, 50 mg/kg, i.p.) daily, starting 24 hours before MPTP administration and continuing for 7 days.

-

Behavioral Assessment: Evaluate motor function using the rotarod test and the pole test at baseline and at the end of the treatment period.

-

Neurochemical Analysis: At the end of the study, sacrifice the animals and collect brain tissue. Measure dopamine and its metabolites in the striatum using HPLC.

-

Immunohistochemistry: Perform immunohistochemical staining of brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra. Stain for Iba1 and GFAP to assess microgliosis and astrogliosis, respectively.

-

-

Controls: Include a saline-treated control group and an MPTP-only treated group.

Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the proposed experiments, illustrating potential outcomes that would support the neuroprotective activity of this compound.

Table 1: Hypothetical Neuroprotective Effect of this compound Against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

| Treatment Group | Cell Viability (% of Control) | Intracellular ROS (Fold Change vs. Control) | Caspase-3 Activity (Fold Change vs. Control) |

| Vehicle Control | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |

| Glutamate (10 mM) | 45 ± 3.8 | 3.5 ± 0.4 | 4.2 ± 0.5 |

| Glutamate + this compound (1 µM) | 52 ± 4.1 | 3.1 ± 0.3 | 3.8 ± 0.4 |

| Glutamate + this compound (10 µM) | 68 ± 5.5 | 2.2 ± 0.2 | 2.5 ± 0.3 |

| Glutamate + this compound (100 µM) | 85 ± 6.1 | 1.5 ± 0.2 | 1.7 ± 0.2 |

Table 2: Hypothetical Behavioral and Neurochemical Effects of this compound in an MPTP Mouse Model of Parkinson's Disease

| Treatment Group | Latency to Fall on Rotarod (seconds) | TH-Positive Neurons in Substantia Nigra (% of Control) | Striatal Dopamine Levels (% of Control) |

| Saline Control | 180 ± 15 | 100 ± 8 | 100 ± 10 |

| MPTP | 60 ± 10 | 40 ± 5 | 35 ± 7 |

| MPTP + this compound (10 mg/kg) | 85 ± 12 | 55 ± 6 | 50 ± 8 |

| MPTP + this compound (20 mg/kg) | 110 ± 14 | 70 ± 7 | 65 ± 9 |

| MPTP + this compound (50 mg/kg) | 140 ± 18 | 85 ± 9 | 80 ± 11 |

Proposed Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the proposed experimental workflow and a hypothetical neuroprotective signaling pathway for this compound.

Caption: Proposed experimental workflow for evaluating the neuroprotective potential of this compound.

Caption: Hypothetical signaling pathway for this compound-mediated neuroprotection via NMDA receptor antagonism.

Conclusion and Future Directions

While currently recognized only for its antitussive properties, this compound possesses a chemical structure that suggests a plausible, yet unproven, role as a neuroprotective agent. The presence of a morpholine ring and a benzophenone core provides a strong rationale for investigating its potential to modulate key pathways in neurodegeneration, including excitotoxicity, cholinergic deficits, oxidative stress, and neuroinflammation.

The lack of direct experimental evidence necessitates a thorough investigation, starting with the in vitro and in vivo protocols outlined in this whitepaper. Should these foundational studies yield positive results, future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets of this compound through binding assays and electrophysiological studies.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its neuroprotective potency and pharmacokinetic properties.

-

Evaluation in a Broader Range of Models: Testing the efficacy of this compound in other models of neurodegenerative diseases, such as Alzheimer's disease or amyotrophic lateral sclerosis.

References

In Vitro Characterization of Morclofone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morclofone is a centrally acting cough suppressant with a multifaceted mechanism of action.[1][2] This technical guide provides an in-depth overview of the in vitro effects of this compound, focusing on its molecular targets, signaling pathways, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and development efforts in the field of respiratory therapeutics.

Core Mechanisms of Action

In vitro studies have elucidated that this compound exerts its pharmacological effects through interaction with multiple molecular targets. The primary mechanisms identified are the modulation of the sigma-1 (σ-1) receptor and the TWIK-related potassium channel-1 (TREK-1), as well as the inhibition of inflammatory mediator release.

Sigma-1 (σ-1) Receptor Binding

This compound exhibits a significant binding affinity for the σ-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3] This receptor is implicated in the modulation of various ion channels and intracellular signaling pathways.[3] The interaction of this compound with the σ-1 receptor is believed to contribute to the desensitization of the cough reflex.[3]

TREK-1 Potassium Channel Modulation

A proposed mechanism for this compound's action involves the enhancement of TREK-1 potassium channel currents.[3] TREK-1 channels are widely expressed in the nervous system, and their activation leads to neuronal membrane hyperpolarization.[3] This stabilization of vagal afferent neurons reduces their excitability, thereby diminishing the transmission of cough-inducing signals.[3]

Inhibition of Bradykinin-Induced Substance P Release

This compound has been demonstrated to inhibit the release of substance P induced by bradykinin.[3] Substance P is a neuropeptide involved in neurogenic inflammation and pain signaling.[3] By attenuating its release, this compound may exert anti-inflammatory effects that contribute to its antitussive action.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's in vitro activity based on available literature.

| Parameter | Target/Effect | Value | Cell/System |

| Binding Affinity (Ki) | Sigma-1 (σ-1) Receptor | 38 nM | Medullary cough center |

| Inhibition | Bradykinin-induced Substance P release | 67% inhibition at 10 µM | Not Specified |

Signaling Pathways

The interaction of this compound with its molecular targets initiates distinct signaling cascades that culminate in its antitussive effect.

Caption: this compound's signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of this compound. The following sections outline generalized protocols for key experiments.

Sigma-1 (σ-1) Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the σ-1 receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing the human σ-1 receptor (e.g., CHO-σ1R).

-

Radioligand: --INVALID-LINK---pentazocine.

-

Non-specific binding control: Haloperidol.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Multi-well plates.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, combine the cell membranes, --INVALID-LINK---pentazocine, and either vehicle, this compound, or haloperidol.

-

Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding (in the presence of haloperidol) from total binding (in the presence of vehicle).

-

Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

TREK-1 Channel Electrophysiology Assay

Objective: To characterize the effect of this compound on TREK-1 potassium channel currents.

Materials:

-

Cell line stably expressing human TREK-1 channels (e.g., HEK293-TREK-1).

-